1-(Oxan-4-yl)azetidin-3-ol is a chemical compound characterized by the presence of an oxane ring (tetrahydropyran) linked to an azetidine structure. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and material science. The molecular formula for 1-(Oxan-4-yl)azetidin-3-ol is C8H15NO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The compound can be synthesized through various chemical methods, often involving reactions that introduce the oxane group into the azetidine framework. Its synthesis is of interest in both academic research and industrial applications.
1-(Oxan-4-yl)azetidin-3-ol falls under the category of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). Specifically, it is classified as a nitrogen-containing heterocycle due to the presence of the azetidine ring.
The synthesis of 1-(Oxan-4-yl)azetidin-3-ol typically involves several key steps:
One common synthetic route includes:
The molecular structure of 1-(Oxan-4-yl)azetidin-3-ol features:
1-(Oxan-4-yl)azetidin-3-ol can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired product and may involve varying temperatures, solvents, and catalysts. For example, oxidation reactions typically require mild acidic conditions to prevent overoxidation.
The mechanism of action for 1-(Oxan-4-yl)azetidin-3-ol involves its interaction with biological targets or other chemical species. While specific mechanisms may vary based on application (e.g., antimicrobial activity), generally:
Data from studies suggest that derivatives of this compound exhibit promising bioactivity against certain bacterial strains, indicating potential applications in drug development .
The physical properties of 1-(Oxan-4-yl)azetidin-3-ol include:
Chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds .
1-(Oxan-4-y)azetidin-3-ol has several applications in scientific research:
The fusion of azetidine and oxane (tetrahydropyran) rings in 1-(Oxan-4-yl)azetidin-3-ol creates a unique three-dimensional scaffold with profound implications for drug design. This hybrid architecture merges the high polarity of the azetidine ring (cLogP reduction of ~0.5–1.0 unit) with the conformational restraint imparted by the oxane moiety, enhancing binding affinity to biological targets. The tertiary alcohol at C3 of azetidine serves as a versatile handle for functionalization while contributing to hydrogen-bonding capacity (predicted donor/acceptor count: 2/3). Critically, the oxane's chair conformation positions its oxygen atom optimally for intramolecular interactions, improving metabolic stability by shielding reactive sites—a feature exploited in protease inhibitors and kinase modulators [2] [6].
Table 1: Key Structural Parameters of 1-(Oxan-4-yl)azetidin-3-ol
Parameter | Value/Role | Impact on Drug Design |
---|---|---|
Azetidine pKa (N1) | ~7.9 (weak base) | Enhances membrane permeability |
Oxane conformation | Chair (O equatorial) | Stabilizes ligand-target complexes |
C3-OH polarity | σ = 1.2 (H-bond donor strength) | Facilitates protein interactions |
Ring fusion angle | 112° ± 5° | Optimizes spatial projection of substituents |
TPSA | 45–50 Ų | Balances solubility and permeability |
Azetidine chemistry has evolved from antibiotic adjuvants to cornerstone motifs in modern drug discovery. The 1980s saw monocyclic 2-azetidinones emerge as cholesterol absorption inhibitors (e.g., ezetimibe precursors), leveraging the ring strain for covalent target engagement. By the 2000s, C3/C4-functionalized azetidines gained traction as serine protease inhibitors, with their ability to mimic transition-state geometries. The 2010s marked a paradigm shift toward saturated azetidines like 1-(Oxan-4-yl)azetidin-3-ol, valued as conformationally constrained bioisosteres for tert-butyl, cyclopropyl, or carbonyl groups. This evolution was accelerated by advances in asymmetric synthesis, particularly Ru-catalyzed alkynylations enabling C–C bond formation at sterically hindered sites [2] [4] [8].
Table 2: Historical Milestones in Azetidine-Based Drug Discovery
Era | Key Development | Representative Application |
---|---|---|
1980–2000 | 2-Azetidinone antibiotics | β-Lactamase-resistant penicillins |
2000–2010 | N1-Aryl azetidines | Vasopressin V1a antagonists |
2010–2020 | C3-Hydroxy azetidines | EGFR kinase inhibitors (e.g., osimertinib analogs) |
2020–present | Hybrid scaffolds (e.g., azetidine-oxane) | PROTAC linkers, covalent KRAS inhibitors |
This compound serves as a linchpin for synthesizing pharmaceutically relevant heterocycles through three strategic reactions:
Table 3: Synthetic Applications of 1-(Oxan-4-yl)azetidin-3-ol
Reaction Type | Conditions | Product Class | Yield Range |
---|---|---|---|
Ru-catalyzed alkynylation | RuI(CO)₃(η³-C₃H₅)/rac-BINAP, 60°C | Ynones (e.g., 3c) | 70–85% |
Pyrazole formation | p-BrPhNHNH₂, Cu(OAc)₂, EtOH | Azetidine-pyrazoles (e.g., 4c) | 65–78% |
Sulfonyl fluoride coupling | ArSO₂F, iPr₂NEt, DCM | PROTAC precursors | 82–90% |
Reductive amination | RCHO, NaBH₃CN, MeOH | C3-Aminoalkyl derivatives | 60–75% |
The scaffold’s synthetic utility is exemplified in one-pot alkynylation-condensation sequences: Azetidinol 2c converts directly to pyrazole 4c in 53% yield via in situ ynone generation, bypassing isolation of intermediates. This step economy underscores its role in accelerating lead optimization [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1